Cas no 18171-72-7 (Silane, tris(chloromethyl)methyl-)

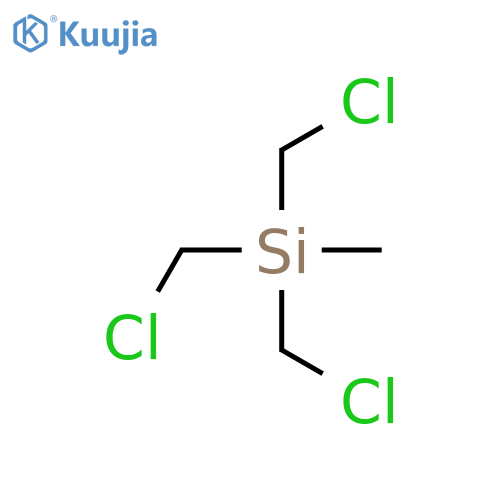

18171-72-7 structure

商品名:Silane, tris(chloromethyl)methyl-

CAS番号:18171-72-7

MF:C4H9Cl3Si

メガワット:191.558759450912

MDL:MFCD20622469

CID:5152650

Silane, tris(chloromethyl)methyl- 化学的及び物理的性質

名前と識別子

-

- Silane, tris(chloromethyl)methyl-

-

- MDL: MFCD20622469

- インチ: 1S/C4H9Cl3Si/c1-8(2-5,3-6)4-7/h2-4H2,1H3

- InChIKey: IDFLTVMGFGQSKV-UHFFFAOYSA-N

- ほほえんだ: [Si](CCl)(CCl)(CCl)C

Silane, tris(chloromethyl)methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB357416-1g |

Tris(chloromethyl)methylsilane; . |

18171-72-7 | 1g |

€279.00 | 2025-02-16 | ||

| abcr | AB357416-5g |

Tris(chloromethyl)methylsilane; . |

18171-72-7 | 5g |

€840.00 | 2025-02-16 | ||

| abcr | AB357416-5 g |

Tris(chloromethyl)methylsilane; . |

18171-72-7 | 5g |

€840.00 | 2023-04-26 | ||

| abcr | AB357416-1 g |

Tris(chloromethyl)methylsilane; . |

18171-72-7 | 1g |

€279.00 | 2023-04-26 |

Silane, tris(chloromethyl)methyl- 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

18171-72-7 (Silane, tris(chloromethyl)methyl-) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18171-72-7)Silane, tris(chloromethyl)methyl-

清らかである:99%/99%

はかる:1g/5g

価格 ($):165.0/498.0